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Compound of Interest

Compound Name: Brigatinib C

Cat. No.: B12378538

Audience: Researchers, scientists, and drug development professionals.

Introduction: Brigatinib is a potent, next-generation tyrosine kinase inhibitor (TKI) primarily
targeting Anaplastic Lymphoma Kinase (ALK).[1][2][3] It is used in the treatment of ALK-positive
non-small cell lung cancer (NSCLC).[1][4] Brigatinib also demonstrates inhibitory activity
against other kinases, including ROS1 and mutated forms of the Epidermal Growth Factor
Receptor (EGFR).[1][5][6] Despite its efficacy, both intrinsic and acquired resistance can limit
its clinical benefit. Identifying the genetic factors that modify sensitivity to Brigatinib is crucial for
understanding resistance mechanisms, discovering novel drug targets for combination
therapies, and developing patient stratification biomarkers.

A genome-wide CRISPR-Cas9 loss-of-function screen is a powerful, unbiased approach to
systematically identify genes whose inactivation results in either increased resistance or
enhanced sensitivity to a drug.[7][8] This application note provides a comprehensive overview
and detailed protocols for performing a CRISPR-Cas9 knockout screen to uncover genetic
modifiers of Brigatinib sensitivity in cancer cell lines.

Data Presentation

Table 1: In Vitro Activity of Brigatinib Against ALK+ Cell
Lines and ALK Mutants
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This table summarizes the inhibitory concentrations (IC50) of Brigatinib against various ALK-

positive cell lines and specific ALK resistance mutations, demonstrating its potent and broad

activity.
i ALK . .

Cell Line / . . Brigatinib IC50 Crizotinib IC50
Fusion/Mutatio Reference

Mutant (nmoliL) (nmoliL)
n Status

H3122 EML4-ALK v1 10 120 9]

STE-1 EML4-ALK v1 14 125 9]

H2228 EML4-ALK v3 31 373 [10]
EML4-ALK

Ba/F3 23 291 [11]
L1196M
EML4-ALK

Ba/F3 91 1,960 [11]
G1202R
EML4-ALK

Ba/F3 14 200 [9]
C1156Y
EML4-ALK

Ba/F3 47 376 [9]
F1174L

Table 2: Potential Genetic Modifiers of ALK/IEGFR
Inhibitor Sensitivity Identified in CRISPR Screens

This table lists candidate genes identified in published CRISPR screens that modulate

sensitivity to various ALK or EGFR inhibitors. These serve as examples of the types of "hits"

that could be expected from a screen with Brigatinib.
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Gene Associated Effect on Pathway/Funct
" . . Reference
Knockout Inhibitor(s) Sensitivity ion
Tumor
Alectinib, )
NF2 o Resistance Suppressor, [12]
Lorlatinib i
Hippo Pathway
Tumor
Alectinib, ] Suppressor,
PTEN o Resistance [12]
Lorlatinib PISK/AKT
Pathway
Alectinib, ) EGFR Negative
MIG6 (ERRFI1) o Resistance [12]
Lorlatinib Regulator
o Mediator
Alectinib, )
MED12 o Resistance Complex, [12]
Lorlatinib .
Transcription
G-alpha Protein
RIC8A Erlotinib Sensitization Activation, YAP [13][14]
Signaling
o _ Cullin-5 E3
ARIH2 Erlotinib Resistance [13][14]
Complex
JQ1 (BET o NRF2 Repressor,
KEAP1 S Sensitization o [8]
inhibitor) Oxidative Stress
JQ1 (BET o Calcium/Mangan
ATP2C1 S Sensitization [8]
inhibitor) ese Transporter

Signaling Pathways and Experimental Workflows
Brigatinib Mechanism of Action

Brigatinib primarily functions by binding to the ATP-binding pocket of the ALK protein, which
blocks its kinase activity and inhibits the autophosphorylation and activation of downstream
signaling pathways crucial for cancer cell proliferation and survival.[1][3][4] These pathways
include the RAS-MAPK, PI3K-AKT, and JAK-STAT cascades.[15][16][17]
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Caption: ALK signaling pathways inhibited by Brigatinib.

CRISPR-Cas9 Screening Workflow

The overall workflow involves introducing a pooled sgRNA library into Cas9-expressing cells,
applying drug selection with Brigatinib, and identifying genes whose knockout is enriched
(resistance) or depleted (sensitivity) in the surviving cell population through next-generation
sequencing.
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Caption: Workflow for a pooled CRISPR-Cas9 knockout screen.

Experimental Protocols
Protocol 1: Generation of a Cas9-Expressing Stable Cell
Line

Objective: To create a cancer cell line that constitutively expresses the Cas9 nuclease, which is
a prerequisite for a pooled CRISPR knockout screen.

Materials:
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ALK-positive cancer cell line (e.g., H3122, H2228)

LentiCas9-Blast plasmid (or similar vector with Cas9 and a selection marker)

Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

HEK293T cells

Transfection reagent (e.g., Lipofectamine 3000)

Complete growth medium (e.g., RPMI-1640 + 10% FBS)

Blasticidin (or other appropriate selection antibiotic)

Polybrene

Methodology:

Lentivirus Production: a. Co-transfect HEK293T cells with the LentiCas9-Blast plasmid and
the packaging plasmids using a suitable transfection reagent. b. After 48-72 hours, harvest
the supernatant containing the lentiviral particles. c. Filter the supernatant through a 0.45 um
filter to remove cell debris. The virus can be concentrated by ultracentrifugation if necessary.

Transduction: a. Seed the target ALK-positive cancer cells in a 6-well plate. b. The next day,
infect the cells with the Cas9-lentivirus at various multiplicities of infection (MOISs) in the
presence of Polybrene (4-8 pg/mL).

Selection: a. 48 hours post-transduction, replace the medium with fresh medium containing
the selection antibiotic (e.g., Blasticidin). The appropriate concentration should be
determined beforehand from a kill curve on the parental cell line. b. Continue to culture the
cells under selection pressure, replacing the medium every 2-3 days, until all non-transduced
control cells have died.

Expansion and Validation: a. Expand the surviving pool of antibiotic-resistant cells. b.
Validate Cas9 expression and activity via Western Blot for the Cas9 protein and a functional
assay (e.g., SURVEYOR assay or T7E1 assay after transducing with a control sgRNA
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targeting a non-essential gene).[18] c. Freeze down vials of the validated Cas9-expressing
stable cell line.

Protocol 2: Pooled CRISPR-Cas9 Knockout Screen

Objective: To perform a genome-scale screen to identify genes that modify Brigatinib sensitivity.
Materials:

» Validated Cas9-expressing stable cell line

e Pooled lentiviral sgRNA library (e.g., GeCKO v2, Brunello)

e Puromycin (or other antibiotic corresponding to the sgRNA vector)
« Brigatinib (dissolved in DMSO)

e DMSO (vehicle control)

o Genomic DNA extraction kit

» High-fidelity polymerase for PCR

e Primers for amplifying the sgRNA cassette

¢ Next-Generation Sequencing (NGS) platform

Methodology:

 Library Transduction: a. Plate a sufficient number of Cas9-expressing cells to achieve at
least 300-500x coverage of the sgRNA library (e.qg., for a library of 100,000 sgRNAs, use 30-
50 million cells). b. Transduce the cells with the pooled sgRNA library at a low MOI (0.2-0.4)
to ensure that most cells receive a single sgRNA.

o Selection of Transduced Cells: a. 48 hours post-transduction, begin selection with puromycin
to eliminate non-transduced cells. b. Maintain selection for 2-4 days until a control plate of
non-transduced cells shows complete cell death.
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» Brigatinib Treatment: a. After selection, harvest a baseline cell sample (T=0) and freeze the
pellet for later gDNA extraction. b. Split the remaining cell population into two main arms: a
control arm treated with DMSO and a treatment arm treated with Brigatinib. c. The
concentration of Brigatinib should be pre-determined to be the IC50-IC80 dose after 10-14
days of treatment, allowing for the selection of resistant cells while maintaining a sufficient
population for analysis. d. Culture the cells for 14-21 days, passaging as needed and
maintaining library representation (i.e., do not let cell numbers fall below the library coverage
level).

o Sample Collection and gDNA Extraction: a. At the end of the screen, harvest cell pellets from
both the DMSO and Brigatinib arms. b. Extract genomic DNA (gDNA) from the T=0, DMSO,
and Brigatinib samples using a commercial kit.

» sgRNA Amplification and Sequencing: a. Use a two-step PCR protocol to amplify the sgRNA-
containing cassettes from the gDNA. The first PCR amplifies the region, and the second
adds sequencing adapters and barcodes. b. Pool the barcoded PCR products and perform
NGS to determine the read counts for each sgRNA in each sample.

o Data Analysis: a. Align sequencing reads to the sgRNA library reference to get raw read
counts. b. Normalize the counts and compare the sgRNA representation in the Brigatinib-
treated sample to the DMSO-treated (or T=0) sample using statistical packages like
MAGeCK or edgeR.[19] c. "Hits" are identified as genes for which the corresponding
sgRNAs are significantly depleted (sensitizers) or enriched (resistance modifiers) in the
Brigatinib-treated population.

Protocol 3: Hit Validation

Objective: To confirm that the knockout of a candidate gene identified in the primary screen
truly modifies Brigatinib sensitivity.

Materials:
o Cas9-expressing stable cell line

« Individual sgRNA constructs (at least two different SgRNAs per gene) targeting the hit
gene(s)
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e Anon-targeting control SgRNA construct
 Brigatinib

o Reagents for cell viability/proliferation assay (e.g., CellTiter-Glo, Resazurin, or Crystal Violet)
[20][21]

Methodology:

« Individual Gene Knockout: a. Transduce the Cas9-expressing cell line with lentivirus carrying
individual sgRNAs for the hit gene(s) or a non-targeting control. b. Select the transduced
cells with the appropriate antibiotic. c. Verify successful gene knockout via Sanger
sequencing of the target locus (to detect indels) and/or Western Blot to confirm loss of
protein expression.

o Cell Viability Assay: a. Seed the validated knockout cells and control cells into 96-well plates.
b. The next day, treat the cells with a range of Brigatinib concentrations (e.g., a 10-point, 3-
fold serial dilution). Include a DMSO-only control. c. Incubate for 72-96 hours. d. Measure
cell viability using an appropriate assay (e.g., CellTiter-Glo for ATP levels, which indicates
metabolic activity).[21]

o Data Analysis: a. Normalize the viability data to the DMSO-treated control for each cell line.
b. Plot the dose-response curves and calculate the IC50 values. c. A significant rightward
shift in the 1C50 for the knockout cells compared to the control indicates that loss of the gene
confers resistance. A leftward shift indicates sensitization.

o Colony Formation Assay (Long-Term Survival): a. Seed a low number of knockout and
control cells in 6-well plates. b. Treat with a fixed, clinically relevant concentration of
Brigatinib or DMSO. c. Allow cells to grow for 10-14 days, until visible colonies form. d. Fix,
stain (e.g., with crystal violet), and count the colonies. A greater number or size of colonies in
the knockout line under Brigatinib treatment confirms a resistance phenotype.
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 To cite this document: BenchChem. [Application Note & Protocols: CRISPR-Cas9 Screen to
Identify Genetic Modifiers of Brigatinib Sensitivity]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b12378538#crispr-cas9-screen-to-
identify-genetic-modifiers-of-brigatinib-c-sensitivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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